Lipophilicity Modulation vs. N-Phenyl Analog Enhances Predicted Oral Absorption
The target compound's N-(4-methoxyphenyl) substituent reduces computed logP by approximately 1.2 log units relative to the N-phenyl analog (CAS 720673-02-9). This places the target within the more favorable Lipinski range for oral absorption (logP <5). [1] [2]
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3 / logP) |
|---|---|
| Target Compound Data | cLogP = 3.58 (ZINC15 computed) |
| Comparator Or Baseline | N-phenyl analog (CAS 720673-02-9, PubChem CID 1034452): XLogP3-AA = 4.8 |
| Quantified Difference | ΔlogP ≈ -1.2 (target is more hydrophilic) |
| Conditions | Computed values from ZINC15 (target) and PubChem 2.2 (comparator); standard calculated logP methods |
Why This Matters
A logP below 4 increases the probability of adequate aqueous solubility and reduces non-specific protein binding, improving the compound's developability profile for biochemical and cell-based screening assays.
- [1] ZINC15 Database. Substance ZINC000000792987. logP = 3.577. Accessed 2026. https://zinc15.docking.org/substances/ZINC000000792987/ View Source
- [2] PubChem. Compound Summary CID 1034452: 4-(4-fluorophenyl)sulfonyl-2-(2-furanyl)-N-phenyl-5-oxazolamine. XLogP3-AA = 4.8. Accessed 2026. https://pubchem.ncbi.nlm.nih.gov/compound/1034452 View Source
